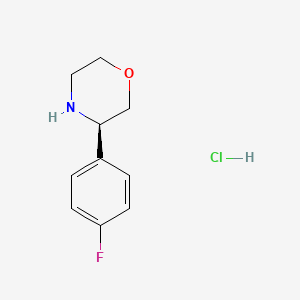

(R)-3-(4-Fluorophenyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGZVNCXNNRNNF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-(4-Fluorophenyl)morpholine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-(4-Fluorophenyl)morpholine hydrochloride, a chiral morpholine derivative, has emerged as a critical structural motif and a key intermediate in the synthesis of advanced therapeutic agents. Its significance is prominently highlighted by its role in the construction of neurokinin-1 (NK-1) receptor antagonists, such as the highly successful antiemetic drug Aprepitant. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in medicinal chemistry. By elucidating the underlying principles and methodologies, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile building block in their own research and development endeavors.

Introduction: The Strategic Importance of the 3-Aryl-Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1] The introduction of a stereocenter and an aryl substituent at the 3-position, as seen in (R)-3-(4-Fluorophenyl)morpholine, creates a chiral building block with a defined three-dimensional structure. This specific orientation is crucial for precise molecular recognition and potent interaction with biological targets.[1]

The primary focus of this guide, This compound , is identified by the CAS Number 1363408-43-8 .[2][3][4][5][6][7] It serves as a foundational precursor for more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[8] Aprepitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[2][9]

This guide will delve into the technical intricacies of this compound, providing a detailed examination of its synthesis, analysis, and application, with a particular focus on its connection to the development of NK-1 receptor antagonists.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and scale-up. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1363408-43-8 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₃ClFNO | [2][3][10] |

| Molecular Weight | 217.67 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, Room Temperature | [5] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Stereoselective Synthesis

The synthesis of enantiomerically pure 3-substituted morpholines is a significant challenge in organic chemistry. The control of the stereocenter at the C3 position is critical for the biological activity of the final drug substance. Various strategies have been developed for the asymmetric synthesis of this class of compounds, often starting from chiral amino alcohols.[11][12][13][14]

A common and effective approach involves the cyclization of an N-protected-2-amino-1-phenylethanol derivative. The stereochemistry of the final product is dictated by the chirality of the starting amino alcohol.

Experimental Protocol: A Generalized Stereoselective Synthesis

The following protocol outlines a general, yet field-proven, methodology for the synthesis of the (R)-3-(4-Fluorophenyl)morpholine core, based on established synthetic strategies.[15]

Step 1: N-protection of (R)-2-amino-1-(4-fluorophenyl)ethanol

-

To a solution of (R)-2-amino-1-(4-fluorophenyl)ethanol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the N-protected amino alcohol.

Step 2: O-Alkylation with a Two-Carbon Synthon

-

To a solution of the N-protected (R)-2-amino-1-(4-fluorophenyl)ethanol in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C).

-

After stirring for a short period to allow for deprotonation of the hydroxyl group, add a suitable two-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent, wash the organic layer, dry, and concentrate to give the O-alkylated intermediate.

Step 3: Deprotection and Intramolecular Cyclization

-

Deprotect the nitrogen atom under conditions appropriate for the chosen protecting group (e.g., acidic conditions for Boc deprotection or hydrogenolysis for Cbz deprotection).

-

The deprotection often triggers a spontaneous intramolecular cyclization (an SN2 reaction where the free amine attacks the carbon bearing the leaving group, which is formed in situ from the alcohol). If the cyclization is not spontaneous, it can be induced by heating or by the addition of a base.

-

Purify the resulting (R)-3-(4-Fluorophenyl)morpholine by column chromatography or crystallization.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified (R)-3-(4-Fluorophenyl)morpholine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

Below is a workflow diagram illustrating this synthetic pathway.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The characteristic signals for the morpholine ring protons and carbons, as well as the fluorophenyl group, provide a unique fingerprint for the molecule.[16][17][18]

-

¹H NMR: The spectrum will show distinct multiplets for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring. The protons on the morpholine ring will appear as a set of complex multiplets in the aliphatic region. The proton at the chiral center (C3) will have a specific chemical shift and coupling pattern.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, with the carbons attached to the fluorine, oxygen, and nitrogen atoms having characteristic chemical shifts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique for determining the enantiomeric purity of this compound.[19] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for this class of compounds.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the fluorophenyl chromophore absorbs (typically around 254 nm).

The successful resolution of the (R) and (S) enantiomers allows for the accurate quantification of the enantiomeric excess (e.e.) of the synthesized material, which is a critical quality attribute for a chiral intermediate.

Application in Drug Discovery: The Case of Aprepitant and NK-1 Receptor Antagonism

The most prominent application of this compound is as a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][20]

The Role of Substance P and the NK-1 Receptor in Emesis

Nausea and vomiting, particularly when induced by chemotherapy, are mediated by a complex interplay of neurotransmitters and their receptors in both the central and peripheral nervous systems.[21][22][23] A key player in this process is Substance P , a neuropeptide that acts as the primary endogenous ligand for the neurokinin-1 (NK-1) receptor .[2][9][21]

The binding of Substance P to NK-1 receptors, which are located in key areas of the brainstem involved in the vomiting reflex (such as the nucleus tractus solitarius and the area postrema), triggers a signaling cascade that leads to the sensation of nausea and the act of vomiting.[21][24]

Mechanism of Action of Aprepitant

Aprepitant exerts its antiemetic effect by competitively and selectively blocking the binding of Substance P to the NK-1 receptor.[8] By antagonizing the NK-1 receptor, Aprepitant prevents the downstream signaling events that would otherwise lead to emesis.[2][9] This mechanism is distinct from that of other classes of antiemetics, such as serotonin 5-HT₃ receptor antagonists, making it a valuable component of combination therapy for the prevention of both acute and delayed CINV.[23]

The (R)-3-(4-Fluorophenyl)morpholine core of Aprepitant is a crucial part of the molecule's pharmacophore. It correctly orients the other substituents of the molecule to allow for high-affinity and selective binding to the NK-1 receptor.[1]

The NK-1 Receptor Signaling Pathway

The binding of Substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events. The activated receptor couples primarily to Gαq proteins, leading to the activation of phospholipase C (PLC).[24] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[24] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of the emetic signal.

The diagram below illustrates the NK-1 receptor signaling pathway and the inhibitory action of an antagonist like Aprepitant.

Sources

- 1. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]

- 2. Aprepitant (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. (R)-3-(4-FLUOROPHENYL)MORPHOLINE HCL CAS#: 1363408-43-8 [m.chemicalbook.com]

- 6. 1363408-43-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 7. (R)-3-(4-FLUOROPHENYL)MORPHOLINE HCL [1363408-43-8] | King-Pharm [king-pharm.com]

- 8. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. acdlabs.com [acdlabs.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

- 22. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 24. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (R)-3-(4-Fluorophenyl)morpholine hydrochloride

This guide provides comprehensive safety and handling protocols for (R)-3-(4-Fluorophenyl)morpholine hydrochloride, a compound often utilized in pharmaceutical development and biochemical research.[1] As a substituted morpholine derivative, it requires careful handling to mitigate potential health risks. This document synthesizes available safety data for structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. Researchers, scientists, and drug development professionals should consider this guide a foundational resource for establishing standard operating procedures.

Compound Identification and Physicochemical Properties

| Property | Inferred Data/Information | Source |

| Physical State | White to off-white solid | [2] |

| Molecular Formula | C10H12FNO · HCl | [2] |

| Molecular Weight | 217.67 g/mol | [2] |

| Solubility | Likely soluble in water | [3] |

| Storage Temperature | Store at 4°C in a cool, dry place | [4][5] |

| Stability | Stable under recommended storage conditions.[6] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not available in the provided search results, related morpholine compounds are classified with hazards including skin irritation, serious eye irritation, and potential for respiratory irritation.[6][7] Therefore, it is prudent to handle this compound with a high degree of caution.

Anticipated Hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.[6]

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[6][7][8]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6]

Risk Assessment Workflow

A thorough risk assessment is mandatory before handling this compound. The following diagram outlines a logical workflow for this process.

Caption: Risk Assessment Workflow

Engineering Controls

Proper engineering controls are the primary line of defense to minimize exposure.

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3][6][9] General laboratory ventilation should ensure a sufficient number of air changes per hour.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves, inspected before use.[6] | Prevents skin contact. Proper glove removal technique is crucial to avoid cross-contamination.[6] |

| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects eyes from splashes and airborne particles. |

| Skin and Body Protection | A long-sleeved laboratory coat.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for handling large quantities or in situations with inadequate ventilation.[3][6] | Prevents inhalation of fine powders. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[7]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10][11][12]

Storage:

Emergency Procedures

Preparedness for accidental exposure or spills is essential.

First Aid Measures:

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [2][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [2][7][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][7][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][7][13] |

Spill Response Protocol:

Caption: Spill Response Protocol

Disposal Considerations

Waste from this compound must be handled as hazardous chemical waste.

-

Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[6][7]

Toxicological Information

Specific toxicological data for this compound is not available in the provided search results. However, data for the parent compound, morpholine, indicates potential for toxicity. For morpholine, the oral LD50 in rats is reported as 1050 mg/kg, and the dermal LD50 in rabbits is 505 mg/kg. It is also classified as causing severe skin burns and eye damage.[11][12] Given the fluorophenyl substitution, it is imperative to treat this compound as a compound with a similar or potentially greater hazard profile until specific data becomes available.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of potential hazards, is paramount for the well-being of laboratory personnel and the integrity of the research conducted.

References

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 3-(3-Fluorophenyl)morpholine hydrochloride.

-

TCI Chemicals. Safety Data Sheet: Morpholine Hydrochloride.

-

CymitQuimica. Safety Data Sheet: 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride.

-

ChemicalBook. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.

-

Carl ROTH. Safety Data Sheet: Morpholine.

-

CDN Isotopes. Safety Data Sheet: Morpholine-d8.

-

American Elements. 3-(4-Fluorophenyl)morpholine hydrochloride.

-

PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.

-

AK Scientific, Inc. Safety Data Sheet: 3-(3,5-Difluorophenyl)morpholine.

-

Penta chemicals. Safety Data Sheet: Morpholine.

-

Nexchem Ltd. Safety Data Sheet: Morpholine.

-

Canada.ca. Hazardous substance assessment – Morpholine.

-

North Metal and Chemical Company. Safety Data Sheet: Morpholine.

-

Sigma-Aldrich. Safety Data Sheet.

-

ASHP Publications. Personal Protective Equipment.

-

Chem-Impex. 3-(4-Fluorophenyl)morpholine hydrochloride.

-

United States Biological. 3-(4-Fluorophenyl) Morpholine Hydrochloride ≥96% (HPLC) - Data Sheet.

-

Redox. Safety Data Sheet Morpholine.

-

ChemScene. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.

-

United States Biological. 3-(4-Methylphenyl) Morpholine Hydrochloride - Data Sheet. www.usbio.net/item/M3135)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. northmetal.net [northmetal.net]

- 13. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of (R)-3-(4-Fluorophenyl)morpholine Hydrochloride

Preamble: Navigating the Analytical Landscape for Chiral Morpholine Derivatives

In modern drug discovery and development, the precise structural elucidation of chiral molecules is not merely a regulatory formality but a cornerstone of ensuring safety, efficacy, and reproducibility. (R)-3-(4-Fluorophenyl)morpholine hydrochloride, a key structural motif in various pharmacologically active agents, presents a classic analytical challenge: confirming its covalent structure, verifying its stereochemical integrity, and ensuring its salt form.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. As publicly available experimental data for this specific molecule is limited, we will pivot from simple data presentation to a more instructive, field-proven approach. We will leverage predictive methodologies, data from analogous structures, and first-principle analytical reasoning to build a robust, self-validating protocol. This document is designed for the practicing researcher, offering not just the "what" but the "why" behind each analytical step, ensuring that the data you acquire is both accurate and defensible.

Molecular Structure and Analytical Overview

This compound is a chiral secondary amine salt. Its structure comprises a morpholine ring, a chiral center at the C3 position, and a 4-fluorophenyl substituent. The hydrochloride salt form protonates the morpholine nitrogen, enhancing aqueous solubility and stability.

A comprehensive analytical characterization plan must address the following:

-

Structural Confirmation: Does the molecule have the correct atomic connectivity? (NMR, Mass Spectrometry)

-

Functional Group Verification: Are the expected functional groups (amine salt, ether, aromatic ring) present? (Infrared Spectroscopy)

-

Purity Assessment: Is the sample free from significant impurities? (NMR, Chromatography)

-

Stereochemical Integrity: What is the enantiomeric purity of the (R)-isomer? (Chiral HPLC)

The following sections detail the expert protocols and interpretive logic for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Causality Behind Experimental Choices

-

Solvent Selection: The choice of solvent is critical for amine salts. While CDCl₃ is common, its ability to dissolve hydrochloride salts can be limited, and it may not always allow for the observation of the labile N-H proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent.[1][2] It readily dissolves the salt and, due to its hydrogen bond accepting nature, slows the exchange rate of the N-H protons, often rendering them visible in the ¹H spectrum.[1]

-

Protonation Effects: The protonation of the morpholine nitrogen to form the ammonium salt (R₂NH₂⁺) induces a significant deshielding effect. This causes adjacent protons (H2, H6) and carbons (C2, C6) to shift downfield compared to the free base, providing direct evidence of the salt's formation.[3]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ (99.9 atom % D).

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be used if necessary, but allow the sample to return to room temperature before analysis.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted NMR Data and Interpretation

The following data are predicted based on established chemical shift principles and spectral databases.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Coupling (J Hz), Integration | Predicted ¹³C Shift (ppm) | Rationale & Interpretation |

| H-Arom | ~7.45, dd, J ≈ 8.5, 5.5 Hz, 2H | ~129.5 (C-Arom, CH) | Protons ortho to the fluorine on the phenyl ring. They will appear as a doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. |

| H-Arom | ~7.20, t, J ≈ 8.8 Hz, 2H | ~115.8 (C-Arom, CH, d, ¹JCF ≈ 21 Hz) | Protons meta to the fluorine. They will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling to adjacent aromatic protons. The carbon signal will be a doublet due to one-bond coupling with fluorine. |

| C-Arom-F | - | ~162.0 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield. |

| C-Arom-C3 | - | ~135.0 (d, ⁴JCF ≈ 3 Hz) | The quaternary aromatic carbon attached to the morpholine ring. It will show a small four-bond coupling to fluorine. |

| H3 | ~4.60, dd, J ≈ 11.0, 3.0 Hz, 1H | ~54.0 | The chiral proton at C3. It is benzylic and adjacent to the protonated nitrogen, resulting in a downfield shift. It will show coupling to the two diastereotopic protons at C2. |

| H2a/H2e | ~4.10 - 4.30, m, 2H | ~69.0 | The two diastereotopic protons on C2. They are adjacent to both the ring oxygen and the protonated nitrogen, leading to a downfield shift. They will show complex geminal and vicinal coupling. |

| H5a/H5e | ~3.80 - 4.00, m, 2H | ~65.5 | The two diastereotopic protons on C5, adjacent to the ring oxygen. |

| H6a/H6e | ~3.10 - 3.30, m, 2H | ~45.0 | The two diastereotopic protons on C6, adjacent to the protonated nitrogen. The positive charge causes a downfield shift compared to a neutral morpholine. |

| NH₂⁺ | ~9.5 - 10.5, br s, 2H | - | The two protons on the nitrogen. In DMSO-d₆, these should be observable as a broad singlet. The exact shift is concentration and temperature-dependent. Its presence confirms the salt form. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid confirmation of the key functional groups within the molecule, corroborating the structural information derived from NMR.

Expertise & Experience: Key Vibrational Modes

For a hydrochloride salt, the most informative region is the N-H stretching band. In the free amine, the N-H stretch appears as a weak band around 3300 cm⁻¹. For the ammonium salt (R₂NH₂⁺), this is replaced by a very broad and strong absorption band, typically centered between 2400-2800 cm⁻¹, which is characteristic of N⁺-H stretching vibrations.[4] This is often the most definitive IR evidence for salt formation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR method is ideal as it requires minimal sample preparation and is less susceptible to interference from atmospheric moisture compared to KBr pellets.[5][6]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Data and Interpretation

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Interpretation |

| ~2800 - 2400 | Strong, Broad | N⁺-H₂ Stretch | A broad, intense band characteristic of an ammonium salt. Its presence is strong evidence for the hydrochloride form of the molecule.[4] |

| ~3050 - 3010 | Medium | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the morpholine ring. |

| ~1600, ~1510 | Strong | Aromatic C=C Bending | Two distinct bands are characteristic of a para-substituted benzene ring. |

| ~1230 | Strong | Aryl-F C-F Stretch | A strong band confirming the presence of the fluorine substituent on the aromatic ring. |

| ~1120 | Strong | C-O-C Asymmetric Stretch | The characteristic ether stretch from the morpholine ring.[7] |

High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of the molecule.

Expertise & Experience: Ionization Technique

Electrospray Ionization (ESI) in positive ion mode is the method of choice.[8][9] It is a soft ionization technique that is perfect for polar, non-volatile molecules like amine salts. It will generate the protonated molecular ion, [M+H]⁺, where 'M' is the free base. The instrument will detect the mass of the cation, (C₁₀H₁₃FNO)H⁺, not the entire salt.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the measured accurate mass to the theoretical exact mass. The mass error should be less than 5 ppm.

-

Predicted Mass Spectrometry Data

-

Free Base Formula: C₁₀H₁₂FNO

-

Free Base Exact Mass: 181.0903

-

Expected Ion: [M+H]⁺ = C₁₀H₁₃FNO⁺

-

Predicted m/z (Monoisotopic): 182.0981

A measured mass of 182.0981 ± 0.0009 (for 5 ppm error) would confirm the elemental composition. Fragmentation (MS/MS) of the parent ion at m/z 182.1 could show a characteristic loss of the morpholine ring fragment or cleavage adjacent to the nitrogen, further confirming the structure.[10]

Chiral High-Performance Liquid Chromatography (HPLC): Verification of Stereochemical Integrity

Spectroscopic methods confirm the structure but not the enantiomeric purity. Chiral HPLC is the gold standard for quantifying the enantiomeric excess (e.e.) of the (R)-isomer.

Expertise & Experience: Column and Mobile Phase Selection

The separation of enantiomers requires a chiral stationary phase (CSP). For a molecule like this, which contains an aromatic ring and a polar amine group, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or Pirkle-type CSPs are excellent starting points.[11][12]

-

Mobile Phase: Normal phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) often provide the best selectivity. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape for amines. For the hydrochloride salt, a polar organic or reversed-phase method might be more suitable.

-

Method Development: A screening approach using several different chiral columns and mobile phases is the most efficient way to find a suitable separation.

Experimental Protocol: Chiral HPLC Screening

-

Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in the initial mobile phase.

-

Column: A polysaccharide-based column (e.g., Daicel Chiralpak series) is a good first choice.

-

Initial Mobile Phase: Begin with a mobile phase of 80:20 Hexane:Isopropanol with 0.1% Diethylamine.

-

Flow Rate: Use a flow rate of 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 215 nm).

-

Analysis: Inject the sample. If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol modifier, add methanol) or switch to a different class of chiral column.

-

Quantification: Once separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Summary and Workflow Visualization

The comprehensive characterization of this compound is a multi-technique process where each result validates the others. NMR confirms the covalent structure, IR verifies the functional groups and salt form, HRMS provides the exact elemental formula, and chiral HPLC quantifies the stereochemical purity.

Integrated Analytical Workflow

Caption: Integrated workflow for spectroscopic characterization.

References

- Acquavia, M. A., et al. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are...

- Zhang, Q., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.

- Unknown. (n.d.). Sample preparation for FT-IR.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?

- Unknown. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an.

- Raith, K., et al. (2003). Electrospray Tandem Mass Spectrometric Investigations of Morphinans. PubMed.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Kazarian, S. G., & Chan, K. L. A. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. SciSpace.

- Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites.

- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- ResearchGate. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans | Request PDF.

- Mroue, K. H., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.

- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?

- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.

- NIST. (n.d.). Morpholine. NIST WebBook.

- ChemicalBook. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Bryce, D. L., & Wasylishen, R. E. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A - ACS Publications.

- Pharmaffiliates. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs.

- Regis Technologies, Inc. (n.d.). HPLC.

- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

- ResearchGate. (2023). How to predict IR Spectra?

- ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.

- Cheminfo.org. (n.d.). Predict 13C NMR spectra.

- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.

- Wu, C., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC - PubMed Central.

- ChemRxiv. (n.d.). Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention.

- SpectraBase. (n.d.). 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols for the Chiral Synthesis of 3-Phenylmorpholine Derivatives

Abstract

The 3-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of several psychoactive drugs and compounds with significant biological activity, including the well-known anorectics phenmetrazine and its prodrug, phendimetrazine.[1][2][3] The stereochemistry at the C2 and C3 positions of the morpholine ring is critical for pharmacological activity, making enantioselective synthesis a paramount objective for researchers in drug discovery and development. This guide provides a detailed overview of the principal strategies for the chiral synthesis of 3-phenylmorpholine derivatives. We will explore modern catalytic asymmetric methods that offer high efficiency and enantioselectivity, classical approaches using the chiral pool, and robust chiral resolution techniques. Each section includes an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and expert insights to guide experimental design and execution.

Introduction: The Importance of Stereochemistry in 3-Phenylmorpholines

The 3-phenylmorpholine core is a key pharmacophore whose biological effects are exquisitely sensitive to stereoisomerism.[4] For instance, phenmetrazine (3-methyl-2-phenylmorpholine) was historically prescribed as a racemic mixture, but its stimulant properties are primarily associated with specific stereoisomers.[1] Phendimetrazine, the N-methylated analogue, functions as a prodrug that is metabolized to phenmetrazine in the body.[1][5] As regulatory agencies increasingly mandate the characterization and justification of each enantiomer in a drug product, the development of efficient, scalable, and stereocontrolled synthetic routes is no longer an academic exercise but a critical necessity.[6]

This document outlines three primary strategies to access enantiomerically pure 3-phenylmorpholine derivatives:

-

Catalytic Asymmetric Synthesis: Building the chiral center during the formation of the morpholine ring using a chiral catalyst.

-

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials to transfer chirality to the final product.

-

Chiral Resolution: Synthesizing the compound as a racemic mixture and subsequently separating the enantiomers.

Each approach carries distinct advantages and is suited for different stages of research and development, from initial library synthesis to large-scale manufacturing.

Strategy 1: Catalytic Asymmetric Synthesis via Tandem Hydroamination/Transfer Hydrogenation

This one-pot, two-step catalytic cycle represents a highly efficient and atom-economical approach to enantioenriched 3-substituted morpholines, including 3-phenylmorpholine analogues.[7][8] The strategy relies on the sequential action of two distinct catalysts: a titanium catalyst for an intramolecular hydroamination to form a cyclic imine, followed by a ruthenium catalyst for the asymmetric transfer hydrogenation (ATH) of the imine to the chiral morpholine.[9]

Scientific Principle & Rationale

The success of this tandem reaction hinges on the compatibility and distinct reactivity of the two catalytic systems.

-

Step 1: Ti-Catalyzed Hydroamination: A bis(amidate)bis(amido) titanium precatalyst facilitates the intramolecular addition of the amine N-H bond across the alkyne. This cyclization is highly efficient and forms a five-membered cyclic enamine intermediate which tautomerizes to the more stable six-membered cyclic imine.[9]

-

Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya catalyst, RuCl, is a well-established catalyst for the asymmetric reduction of ketones and imines.[7] High enantioselectivity is achieved through hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the N-H group of the catalyst's Ts-DPEN ligand, which directs the hydride transfer to one face of the imine.[7][8] This interaction is crucial for obtaining high enantiomeric excesses (>95% ee).[7]

This one-pot procedure avoids the isolation and purification of the intermediate imine, saving time, reducing solvent waste, and often improving overall yield.

Workflow for Tandem Catalytic Synthesis

Caption: Tandem Ti-catalyzed hydroamination and Ru-catalyzed ATH.

Detailed Protocol: Synthesis of (R)-3-Phenylmorpholine

This protocol is adapted from the gram-scale synthesis described by Schafer et al.[9]

Materials:

-

Aminoalkyne substrate (e.g., 2-(prop-2-yn-1-yloxy)-N-(2-phenylethyl)ethan-1-amine)

-

Bis(amidate)bis(amido)Ti catalyst

-

RuCl

-

Anhydrous Toluene

-

Formic acid/triethylamine azeotrope (5:2)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aminoalkyne substrate (e.g., 1.0 g, 1.0 equiv).

-

Hydroamination: Add the Ti catalyst (5 mol %) to the flask. Dissolve the solids in anhydrous toluene (to make a ~0.1 M solution).

-

Cyclization: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of starting material and formation of the cyclic imine.

-

Asymmetric Reduction: Cool the mixture to room temperature (approx. 25-28 °C). To the same flask, add the Ru catalyst (2.5 mol %) and the formic acid/triethylamine azeotrope (5.0 equiv).

-

Stirring: Stir the reaction at 28 °C for another 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

-

Purification (Acid-Base Extraction):

-

Transfer the mixture to a separatory funnel and extract with 1 M HCl (3 x 20 mL).

-

Combine the aqueous layers and wash with ethyl acetate (1 x 20 mL) to remove non-basic impurities.

-

Basify the aqueous layer to pH > 12 by the slow addition of 1 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Analysis: The product can often be obtained in high purity without column chromatography.[9] Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.

Data Summary: Substrate Scope

This method is tolerant of a wide range of functional groups on the substituent at the 3-position.[8][9]

| Substituent (R) | Yield (%) | ee (%) | Citation(s) |

| Benzyl | 72 (gram-scale) | 95 | [9] |

| Phenyl | 78 | >95 | [9] |

| 4-Methoxy-phenyl | 75 | >95 | [9] |

| 4-Fluoro-phenyl | 80 | >95 | [9] |

| Thiophenyl | 71 | >95 | [9] |

| Cyclohexyl | 65 | >95 | [9] |

| n-Butyl | 68 | >95 | [9] |

Strategy 2: Chiral Resolution via Diastereomeric Salt Formation

Scientific Principle & Rationale

Enantiomers have identical physical properties (solubility, melting point, etc.), making them impossible to separate by standard techniques like crystallization. However, when they react with a single enantiomer of another chiral compound (the resolving agent), they form diastereomers. Diastereomers have different physical properties.[10] By carefully selecting a solvent in which the two diastereomeric salts have significantly different solubilities, one salt will preferentially crystallize, allowing for its separation by simple filtration. The desired enantiomer is then recovered by breaking the salt with a base.

The main drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, though the unwanted enantiomer can often be racemized and recycled.[10]

Workflow for Chiral Resolution

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol: Resolution of (±)-2-phenyl-3-methylmorpholine (Phenmetrazine)

This protocol is a generalized procedure based on established chemical principles of resolution.[10][12]

Materials:

-

Racemic 2-phenyl-3-methylmorpholine (phenmetrazine)

-

Chiral resolving agent, e.g., (+)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid

-

Solvent for crystallization (e.g., Ethanol, Methanol, Acetone, or mixtures with water)

-

1 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized Water

Procedure:

-

Racemic Synthesis: First, synthesize the racemic base. A common route to phenmetrazine involves reacting 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization.[3]

-

Salt Formation:

-

Dissolve the racemic phenmetrazine (1.0 equiv) in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv) in the same hot solvent. Note: Starting with 0.5 equivalents can sometimes be more efficient for initial screening.[13]

-

Slowly add the acid solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Cloudiness or precipitation should occur. If not, try scratching the inside of the flask or adding a seed crystal.

-

Further cool the mixture in an ice bath or refrigerator for several hours (or overnight) to maximize crystal formation.

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

Dry the crystals. This is your first crop, enriched in one diastereomer. The mother liquor is enriched in the other.

-

-

Liberation of the Free Amine:

-

Dissolve the crystalline diastereomeric salt in water.

-

Add 1 M NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent (e.g., DCM) (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

-

-

Analysis and Optimization:

-

Determine the optical purity (ee) of the product using chiral HPLC or polarimetry.

-

The process may require several recrystallization steps to achieve high enantiomeric purity. The choice of solvent is critical and may require screening.

-

Conclusion: A Comparative Outlook

The optimal strategy for synthesizing a chiral 3-phenylmorpholine derivative depends on the specific target molecule, required scale, and available resources.

| Strategy | Advantages | Disadvantages | Best Suited For |

| Asymmetric Catalysis | High efficiency, atom economy, excellent enantioselectivity (>95% ee), often one-pot.[9] | Requires specialized and potentially expensive metal catalysts; optimization may be needed. | Rapid synthesis of diverse analogues for SAR studies; efficient and scalable processes. |

| Chiral Pool Synthesis | Predictable stereochemical outcome; uses readily available starting materials (e.g., amino acids).[14][15] | Often requires multi-step, linear syntheses; limited by the availability of chiral precursors. | Synthesis of complex derivatives where the chirality can be traced back to a simple starting block. |

| Chiral Resolution | Robust, well-understood, and highly scalable technology.[13] | Maximum theoretical yield of 50% per cycle (unless racemization is employed); can be labor-intensive and require screening of agents/solvents.[10] | Large-scale production where a racemic synthesis is simple and cost-effective; late-stage projects. |

For modern drug discovery, catalytic asymmetric methods offer the most elegant and efficient route for accessing a wide library of chiral 3-phenylmorpholine derivatives. However, for process development and manufacturing, the economic viability of a classical chiral resolution should never be underestimated, especially if an efficient racemization protocol for the unwanted enantiomer can be developed.

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][7][9]

-

Chemical Science (RSC Publishing). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

-

PMC - NIH. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][16]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link][9]

-

Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link][8]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4467–4470. [Link][14]

-

Sci-Hub. (n.d.). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. [Link][15]

-

McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link][1]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. [Link]

- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.

-

Semantic Scholar. (n.d.). Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. [Link]

-

NIH. (n.d.). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]

-

Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link][17]

-

Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S, 3S)-2-(2-morpholin-2-yl-2-phenylmethoxy) phenol. Chirality, 16(3), 168-173. [Link][12]

-

Zenodo. (n.d.). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. [Link]

-

Semantic Scholar. (n.d.). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. [Link]

-

Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

-

PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

-

The Journal of Organic Chemistry. (n.d.). cis- and trans-3-Methyl-2-phenylmorpholine. [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

NIH. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

-

MDPI. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link][6]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link][13]

-

Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link][11]

-

Chiralpedia. (n.d.). Unconventional Approaches in Chiral Resolution: New Horizons. [Link]

-

ChEMBL - EMBL-EBI. (n.d.). Compound: PHENDIMETRAZINE (CHEMBL1615439). [Link]

-

MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Substituted phenylmorpholine [medbox.iiab.me]

- 5. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 12. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onyxipca.com [onyxipca.com]

- 14. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sci-hub.ru [sci-hub.ru]

- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Synthesis and Analysis of Aprepitant via the (R)-3-(4-Fluorophenyl)morpholine Hydrochloride Intermediate

Abstract

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The synthesis of Aprepitant is a significant challenge in medicinal chemistry due to the presence of three contiguous stereocenters in its morpholine core.[1] This application note provides a detailed, in-depth guide for the synthesis and analysis of Aprepitant, focusing on the strategic use of the (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride intermediate. This key intermediate, derived from a (4-fluorophenyl)morpholine scaffold, is critical for establishing the correct stereochemistry of the final active pharmaceutical ingredient (API). We present robust, step-by-step protocols for the synthesis of this intermediate, its subsequent conversion to Aprepitant, and the analytical methods required for stringent quality control. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Synthetic Challenge and Strategic Importance of the Morpholine Core

Aprepitant functions by blocking the action of Substance P at NK₁ receptors in the central nervous system, which are key components of the vomiting reflex pathway.[1] Its molecular structure features a complex morpholine acetal core with three chiral centers, making its stereoselective synthesis a complex undertaking.[3] Early synthetic routes were effective but often suffered from low yields and significant environmental impact, prompting the development of more streamlined and sustainable processes.[1]

A pivotal advancement in Aprepitant synthesis was the development of a convergent approach that relies on the formation of a highly substituted morpholine derivative. The core of this strategy is the synthesis of the penultimate intermediate, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, which is typically handled and stored as its stable hydrochloride salt.[4] This intermediate contains all three required stereocenters, and its successful, high-purity synthesis is paramount to achieving high-quality Aprepitant. This guide will detail a representative synthetic pathway and the necessary analytical controls for this critical process.

Part I: Synthesis of the Aprepitant Core Intermediate

Synthetic Strategy Overview

The synthesis of the key morpholine hydrochloride intermediate is a multi-step process designed to precisely control the stereochemistry at each chiral center. The overall workflow involves the stereoselective construction of the morpholine ring, introduction of the fluorophenyl group, and coupling with the chiral benzylic ether side chain. A key innovation in industrial syntheses has been the use of crystallization-induced asymmetric transformations to resolve stereoisomers efficiently.[3][5] The following protocol represents a convergent pathway to this crucial building block.

Caption: General workflow for synthesizing the key morpholine intermediate.

Protocol 1: Synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride

This protocol describes a plausible synthetic sequence adapted from principles disclosed in the chemical literature.[4][6] It begins with a protected oxazinone intermediate, which undergoes a Grignard reaction followed by reductive deprotection to yield the target morpholine.

Materials and Reagents:

-

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one (Starting Material)

-

4-Fluorophenylmagnesium bromide (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Palladium on Carbon (5% Pd/C)

-

4-Toluenesulfonic acid monohydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Grignard Addition:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the starting oxazinone (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of starting material).

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add 4-fluorophenylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C. The causality here is that the Grignard reagent acts as a nucleophile, attacking the carbonyl group of the oxazinone to form a hemiaminal intermediate.[6]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

-

Reductive Deprotection:

-

In a separate flask, prepare a solution of 4-toluenesulfonic acid monohydrate (1.5 eq) in methanol.

-

Once the Grignard reaction is complete, carefully transfer the reaction mixture into the acidic methanol solution. This step quenches the reaction and prepares the intermediate for hydrogenation.

-

Transfer this mixture to a hydrogenation vessel. Add 5% Pd/C catalyst (approx. 5-10% by weight of the initial starting material).

-

Pressurize the vessel with hydrogen gas (H₂) to approximately 5 psi. The palladium catalyst facilitates both the reduction of the hemiaminal and the hydrogenolysis of the N-benzyl protecting group in a single, highly stereoselective step.[4]

-

Stir the reaction vigorously under the hydrogen atmosphere at room temperature for 12-24 hours, or until H₂ uptake ceases.

-

-

Work-up and Isolation (Free Base):

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base of the morpholine intermediate.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

-

Add a solution of HCl (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture to 0 °C to enhance precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the title compound as a white to off-white solid.[4]

-

| Parameter | Details | Purpose / Rationale |

| Starting Material | (2R)-4-benzyl-2-[(1R)-1-[...]]morpholin-3-one | A chiral precursor containing two of the three required stereocenters. |

| Key Reagent 1 | 4-Fluorophenylmagnesium bromide | Introduces the C3-fluorophenyl group via nucleophilic addition. |

| Key Reagent 2 | H₂ with 5% Pd/C | Serves a dual role: reduces the hemiaminal and removes the N-benzyl protecting group. |

| Acid Catalyst | 4-Toluenesulfonic acid | Facilitates the in-situ formation of an iminium ion, which is more readily reduced. |

| Temperature Control | 0-10 °C for Grignard reaction | Prevents side reactions and ensures controlled addition of the highly reactive Grignard reagent. |

| Final Step | HCl addition | Converts the free base into its more stable, crystalline, and easily handleable hydrochloride salt. |

| Expected Yield | 60-80% (over 2 steps) | Varies based on scale and purity of reagents. |

Part II: Final Condensation to Form Aprepitant

Reaction Mechanism

The final step in the synthesis is the N-alkylation of the secondary amine on the morpholine core with a chloromethyl triazolinone side chain. This is a classic nucleophilic substitution (Sₙ2) reaction where the morpholine nitrogen acts as the nucleophile, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Caption: Final N-alkylation step to synthesize Aprepitant.

Protocol 2: Synthesis of Aprepitant

This protocol details the condensation of the morpholine hydrochloride intermediate with the triazolinone side chain.[4]

Materials and Reagents:

-

(2R,3S)-2-((R)-1-(...)-ethoxy)-3-(4-fluorophenyl)morpholine HCl (Intermediate from Part I)

-

5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Methanol (MeOH)

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup:

-

Charge a reaction vessel with the morpholine hydrochloride intermediate (1.0 eq), potassium carbonate (approx. 2.5-3.0 eq), and anhydrous DMSO (approx. 8-10 mL per gram of intermediate). The base (K₂CO₃) is crucial for first neutralizing the hydrochloride salt to liberate the free amine and then to scavenge the HCl produced during the alkylation.

-

Stir the resulting slurry at room temperature (20-25 °C).

-

Add the 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one (approx. 1.1 eq) to the mixture in one portion.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 4-6 hours.[4] The progress should be monitored by HPLC until the starting morpholine intermediate is consumed.

-

-

Product Isolation and Purification:

-

Upon completion, add methanol (approx. 2-3 volumes relative to DMSO) to the reaction mixture and stir for 15 minutes.

-

Filter the mixture to remove inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with methanol.

-

To the combined filtrate, slowly add deionized water dropwise with stirring over 30-60 minutes. Aprepitant is poorly soluble in this solvent mixture, and this anti-solvent crystallization is a highly effective method for purification.

-

Continue stirring the resulting slurry for 1-2 hours, then cool to 0-5 °C to maximize product precipitation.

-

Collect the Aprepitant solid by filtration. Wash the cake with a cold water/methanol mixture and then with water.

-

Dry the product under vacuum at 40-50 °C to a constant weight. The result is pure Aprepitant as a white crystalline solid.

-

Part III: Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of the morpholine intermediate and the final Aprepitant API is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.

Protocol 3: Reversed-Phase HPLC Purity Assay

This method is suitable for determining the chemical purity of the morpholine intermediate and Aprepitant, and for quantifying related substances.[7][8]

| Parameter | Specification | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0) | Aqueous buffer to control ionization state of analytes. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the C18 stationary phase. |

| Mode | Isocratic | A constant mobile phase composition (e.g., 35:65 A:B) provides stable and reproducible retention times.[7] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 215 nm | Wavelength at which the phenyl and triazolinone chromophores exhibit strong absorbance.[7] |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Diluent | Acetonitrile | A strong solvent that ensures complete dissolution of the sample. |

System Suitability: A solution containing the main compound and known impurities should be injected. The resolution between the main peak and the closest eluting impurity should be not less than 1.5. The tailing factor for the main peak should not be more than 2.0.

Protocol 4: Chiral HPLC for Stereoisomer Analysis

Aprepitant has three chiral centers and thus 8 possible stereoisomers. It is a regulatory requirement to control the levels of unwanted stereoisomers. A dedicated chiral HPLC method is necessary for this.[9]

| Parameter | Specification | Rationale |

| Column | Chiralpak AD-H or IA, 250 mm x 4.6 mm, 5 µm | Immobilized amylose-based chiral stationary phase, proven effective for separating Aprepitant isomers.[9] |

| Mobile Phase | n-Hexane / Isopropyl Alcohol / Methanol (e.g., 97:2:1 v/v/v) | A non-polar mobile phase system typical for normal-phase chiral chromatography. |

| Mode | Isocratic | Provides the best conditions for achieving baseline separation of stereoisomers. |

| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates can improve resolution in chiral separations. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Consistency is key for reproducible chiral separations. |

| Detection | UV at 220 nm | A suitable wavelength for detection in normal-phase solvents. |

Acceptance Criteria: The peak corresponding to the undesired enantiomer and other diastereomers must be below the specified reporting threshold (typically <0.10% for known impurities and <0.15% for the main enantiomeric impurity).[9]

Conclusion

The synthesis of Aprepitant via the (R)-3-(4-fluorophenyl)morpholine core represents a sophisticated application of modern asymmetric synthesis. The protocols outlined in this note provide a comprehensive framework for the preparation and quality control of this important antiemetic drug. Successful execution relies on precise control over reaction conditions to ensure high stereochemical purity of the key morpholine hydrochloride intermediate, which directly translates to the quality of the final API. The analytical methods provided are essential for validating each stage of the process, ensuring that the final product meets the stringent requirements for pharmaceutical use.

References

- Current time information in Shropshire, GB. (n.d.). Google Search.

- Su, W., Ni, F., Zhang, J., Zhu, B., & Li, J. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.

-

Aprepitant. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. Retrieved from [Link]

- CN112666279A - Detection method for purity of aprepitant intermediate and impurities of aprepitant intermediate. (n.d.). Google Patents.

- US8133994B2 - Preparation of aprepitant. (n.d.). Google Patents.

-

Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. (n.d.). ResearchGate. Retrieved from [Link]

- CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof. (n.d.). Google Patents.

- US20160031867A1 - An improved process for the preparation of aprepitant. (n.d.). Google Patents.

-

Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (n.d.). ResearchGate. Retrieved from [Link]

-

Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. (n.d.). Der Pharma Chemica. Retrieved from [Link]

- (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10116311

-

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

(R)-3-(4-Fluorophenyl)morpholine hydrochloride. (n.d.). AcrosPharmatech. Retrieved from [Link]

-

3-(4-Fluorophenyl)morpholine hydrochloride. (n.d.). American Elements. Retrieved from [Link]

-

Aprepitant-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Retrieved from [Link]

- Preparation method of aprepitant intermediate impurity. (n.d.). Patsnap.

-

APREPITANT, (-)-. (n.d.). gsrs. Retrieved from [Link]

Sources

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]